2-Acetamido-3,3-dimethylbutanoic acid
Overview
Description
2-Acetamido-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It is a non-proteinogenic α-amino acid characterized by a tert-butyl group at the β-carbon. . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Acetamido-3,3-dimethylbutanoic acid involves multiple steps. One common method includes the use of thionyl chloride and dimethylformamide in toluene, followed by the addition of Alcalase in a phosphate buffer . The reaction conditions typically involve temperatures around 20°C and pH control at 7.5 . Industrial production methods may vary, but they often involve similar multi-step reactions with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-Acetamido-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like cerium (IV) diammonium nitrate in acetonitrile.
Reduction: Specific reduction reactions are less common but can be achieved under controlled conditions.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group, using reagents like thionyl chloride.
Common reagents and conditions used in these reactions include thionyl chloride, dimethylformamide, and Alcalase in phosphate buffer . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetamido-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes . The compound’s unique structure allows it to interact with specific enzymes, potentially modulating their activity and affecting metabolic pathways .
Comparison with Similar Compounds
2-Acetamido-3,3-dimethylbutanoic acid is similar to other non-proteinogenic amino acids, such as:
tert-Leucine (2-amino-3,3-dimethylbutanoic acid): It shares a similar structure but lacks the acetamido group.
N-acetyl-L-tert-leucine: This compound is closely related but differs in its stereochemistry.
The uniqueness of this compound lies in its specific acetamido group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-acetamido-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPXAQGLXQAVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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